trans-2-Hexenal dimethyl acetal
trans-2-Hexenal dimethyl acetal
1, 1-Dimethoxy-trans-2-hexene, also known as (e)-1, 1-dimethoxyhex-2-ene or (e)-2-hexenal, dimethyl acetal, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Dimethoxy-trans-2-hexene is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 1, 1-dimethoxy-trans-2-hexene is primarily located in the cytoplasm. 1, 1-Dimethoxy-trans-2-hexene has an apple and fruity taste.
Brand Name:
Vulcanchem
CAS No.:
18318-83-7
VCID:
VC21074797
InChI:
InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h6-8H,4-5H2,1-3H3/b7-6+
SMILES:
CCCC=CC(OC)OC
Molecular Formula:
C8H16O2
Molecular Weight:
144.21 g/mol
trans-2-Hexenal dimethyl acetal
CAS No.: 18318-83-7
Cat. No.: VC21074797
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1, 1-Dimethoxy-trans-2-hexene, also known as (e)-1, 1-dimethoxyhex-2-ene or (e)-2-hexenal, dimethyl acetal, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Dimethoxy-trans-2-hexene is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 1, 1-dimethoxy-trans-2-hexene is primarily located in the cytoplasm. 1, 1-Dimethoxy-trans-2-hexene has an apple and fruity taste. |
|---|---|
| CAS No. | 18318-83-7 |
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | (E)-1,1-dimethoxyhex-2-ene |
| Standard InChI | InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h6-8H,4-5H2,1-3H3/b7-6+ |
| Standard InChI Key | OSVRJMZINDGZFB-VOTSOKGWSA-N |
| Isomeric SMILES | CCC/C=C/C(OC)OC |
| SMILES | CCCC=CC(OC)OC |
| Canonical SMILES | CCCC=CC(OC)OC |
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